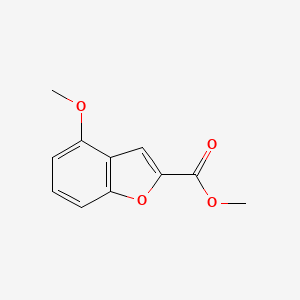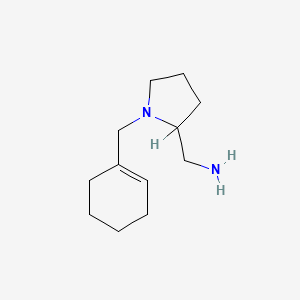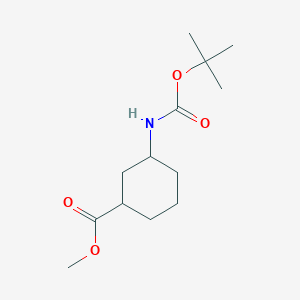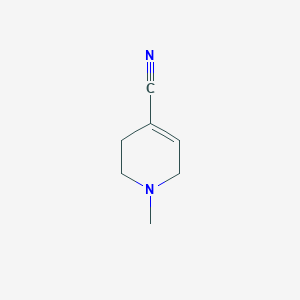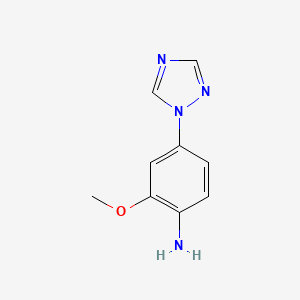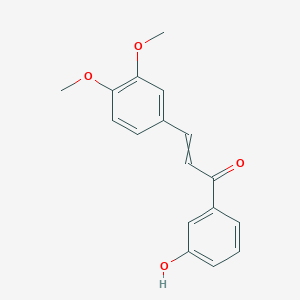
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
描述
3,4-Dimethoxy-3’-hydroxy chalcone is a member of the chalcone family, which are aromatic ketones that form the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The structure of 3,4-Dimethoxy-3’-hydroxy chalcone consists of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system. This compound is known for its diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-3’-hydroxy chalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 3,4-dimethoxybenzaldehyde with 3’-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
For industrial production, the reaction conditions are optimized to increase yield and purity. One method involves using anhydrous ethanol as the solvent, with the reaction temperature maintained at 30°C and ultrasonic radiation applied at 240 W for 20 minutes. This method has been reported to achieve a yield of 92.1% .
化学反应分析
Types of Reactions
3,4-Dimethoxy-3’-hydroxy chalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated chalcones or other substituted derivatives
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Exhibits significant antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its anticancer, antimalarial, and antiviral activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of pharmaceuticals and as a component in cosmetic formulations
作用机制
The biological activities of 3,4-Dimethoxy-3’-hydroxy chalcone are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. .
相似化合物的比较
Similar Compounds
2’,4’-Dihydroxy-4,6’-dimethoxy chalcone: Similar structure with additional hydroxyl groups, exhibiting enhanced biological activities.
4-Hydroxy-4’-methoxychalcone: Known for its anti-inflammatory properties.
2’-Hydroxychalcone: Exhibits strong antioxidant and antimicrobial activities
Uniqueness
3,4-Dimethoxy-3’-hydroxy chalcone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methoxy and hydroxy groups enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C17H16O4 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11,18H,1-2H3 |
InChI 键 |
INUGQAHOPUVTAQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Hydroxy(phenyl)methyl]-5-methoxyphenol](/img/structure/B8779685.png)
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B8779686.png)
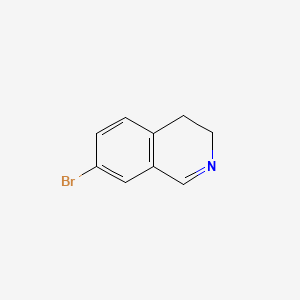
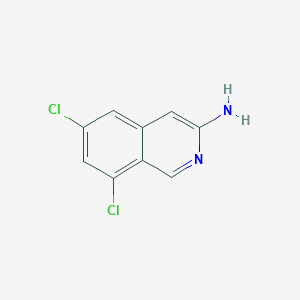
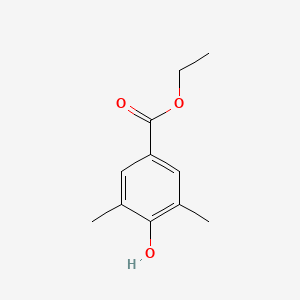
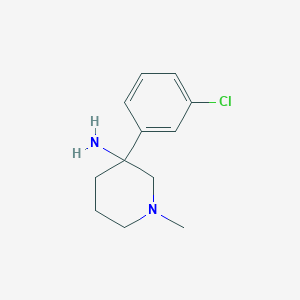
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B8779730.png)
![2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole](/img/structure/B8779751.png)
